molecular formula C10H7BrOS B8807391 3-Bromo-4-methylbenzo[b]thiophene-2-carbaldehyde

3-Bromo-4-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No. B8807391
M. Wt: 255.13 g/mol
InChI Key: PNNZIMJVCJQSLQ-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

At room temperature, a solution of (3-bromo-4-methyl-benzo[b]thiophen-2-yl)-methanol (23d) (400 mg, 1.55 mmol) and manganese dioxide (652 mg, 7.5 mmol) in dichloromethane (20 mL) was stirred for 2 hours. The mixture was then filtered and evaporated under reduced pressure to afford the desired aldehyde (23e) as a white solid without further purification (310 mg, 1.21 mmol, 78%).
Name
(3-bromo-4-methyl-benzo[b]thiophen-2-yl)-methanol
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
652 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH2:7][OH:8]>ClCCl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:3]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
(3-bromo-4-methyl-benzo[b]thiophen-2-yl)-methanol
Quantity
400 mg
Type
reactant
Smiles
BrC=1C2=C(SC1CO)C=CC=C2C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
652 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(SC1C=O)C=CC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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